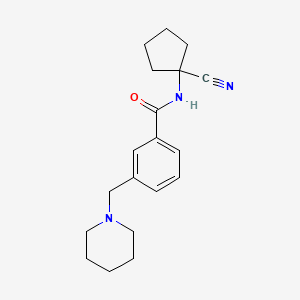
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dental research due to its unique properties. CPP-ACP is a bioactive peptide that has been shown to have beneficial effects on dental health.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is not fully understood, but it is believed to work through a number of different pathways. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has been shown to bind to tooth enamel and dentin, forming a protective layer that helps to prevent demineralization and promote remineralization. It has also been shown to inhibit the growth of bacteria that cause dental caries and plaque formation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of biochemical and physiological effects on dental health. It has been shown to promote the remineralization of tooth enamel and dentin, helping to repair damage caused by acid erosion and dental caries. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide also inhibits the growth of bacteria that cause dental caries and plaque formation, reducing the risk of tooth decay and gum disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of advantages for use in lab experiments. It is a synthetic peptide that can be easily synthesized and purified, making it readily available for research. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide in lab experiments. It can be difficult to study the effects of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide on living organisms, as it is not easily absorbed into the body.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide that can be more easily absorbed into the body. Another area of research is the investigation of the potential use of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide in the treatment of other dental conditions, such as periodontitis and oral cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide and its effects on dental health.
Conclusion:
In conclusion, N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is a synthetic peptide that has gained significant attention in the field of dental research due to its unique properties. It has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, reduction of dental caries, and inhibition of plaque formation. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of advantages for use in lab experiments, but there are also some limitations to its use. There are a number of future directions for research on N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide, including the development of new formulations and the investigation of its potential use in the treatment of other dental conditions.
Synthesemethoden
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is synthesized through a series of chemical reactions. The first step in the synthesis process is the reaction of cyclopentanone with malononitrile to form 1-cyanocyclopentene. The next step involves the reaction of 1-cyanocyclopentene with 1-(4-chlorobenzyl)piperidine to form N-(1-cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has been extensively studied for its potential use in dental applications. It has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, reduction of dental caries, and inhibition of plaque formation. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has also been investigated for its potential use in the treatment of dentin hypersensitivity and the prevention of tooth erosion.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c20-15-19(9-2-3-10-19)21-18(23)17-8-6-7-16(13-17)14-22-11-4-1-5-12-22/h6-8,13H,1-5,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRIEDWFQRCACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2763783.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2763785.png)
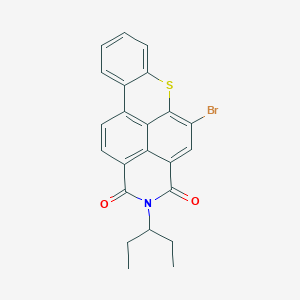
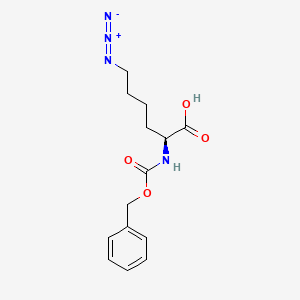
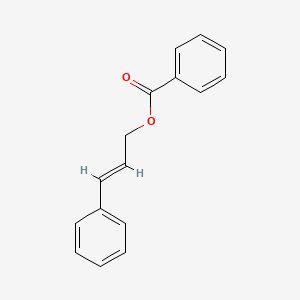
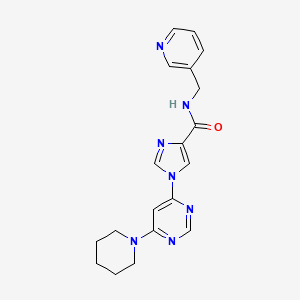
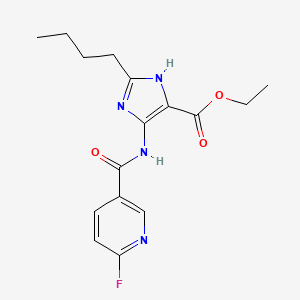
![Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B2763793.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2763794.png)

![6-Bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2763798.png)